molecular formula C45H80NaO10P B12402849 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate

Cat. No.: B12402849
M. Wt: 840.1 g/mol
InChI Key: ALWWLZWRUKXTRW-VVLHNYMNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate: is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple hydroxyl groups, a phosphate group, and a long-chain polyunsaturated fatty acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of the hydroxyl groups with the respective fatty acids. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphate group .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its role in cell membrane structure and function.
  • Used in studies related to lipid metabolism and signaling pathways.

Medicine:

  • Potential applications in drug delivery systems due to its amphiphilic nature.
  • Studied for its anti-inflammatory and neuroprotective properties.

Industry:

  • Used in the formulation of specialized lubricants and surfactants.
  • Potential applications in the development of biodegradable materials.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes. The long-chain polyunsaturated fatty acid ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases.

Comparison with Similar Compounds

  • Sodium;2,3-dihydroxypropyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] phosphate
  • Sodium;2,3-dihydroxypropyl [(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-hexadecanoyloxypropyl] phosphate

Uniqueness:

  • The presence of deuterium atoms in sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate makes it unique. Deuterium substitution can enhance the stability and alter the metabolic pathways of the compound.

Properties

Molecular Formula

C45H80NaO10P

Molecular Weight

840.1 g/mol

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate

InChI

InChI=1S/C45H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-45(49)55-43(41-54-56(50,51)53-39-42(47)38-46)40-52-44(48)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2;/h11,13,17,19,21-22,25,27,42-43,46-47H,3-10,12,14-16,18,20,23-24,26,28-41H2,1-2H3,(H,50,51);/q;+1/p-1/b13-11-,19-17-,22-21-,27-25-;/t42?,43-;/m1./s1/i40D2,41D2,43D;

InChI Key

ALWWLZWRUKXTRW-VVLHNYMNSA-M

Isomeric SMILES

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC.[Na+]

Origin of Product

United States

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